Boisiris
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Overview
Description
Boisiris is a rich woody chemical compound with a distinct orris note, complemented by ambery and tobacco undertones. It is primarily used as a heart note in fine perfumery, providing volume and blending well with citrus top notes and woody back notes such as patchouli, sandalwood, or vetiver oil .
Preparation Methods
Boisiris, chemically known as 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[331]nonane, is synthesized through a series of organic reactionsIndustrial production methods focus on optimizing yield and purity, often employing catalytic processes and controlled reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Boisiris undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its olfactory properties.
Scientific Research Applications
Boisiris has several scientific research applications:
Chemistry: It is studied for its unique structural properties and reactivity.
Biology: Research explores its potential biological activities and interactions with biological molecules.
Medicine: Investigations into its potential therapeutic effects and safety profile are ongoing.
Industry: This compound is widely used in the fragrance industry for its distinctive scent and blending properties
Mechanism of Action
The mechanism of action of Boisiris involves its interaction with olfactory receptors, leading to the perception of its woody, ambery, and orris notes. The molecular targets include specific receptors in the olfactory system, and the pathways involved are related to signal transduction processes that result in the sensation of smell .
Comparison with Similar Compounds
Boisiris is compared with other similar compounds such as:
Prismantol: Known for its woody scent.
Kephalis: Has a similar ambery note.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H26O/c1-6-16-15(5)10-8-12-11(2)13(15)7-9-14(12,3)4/h12-13H,2,6-10H2,1,3-5H3/t12-,13-,15?/m0/s1 |
InChI Key |
LUNAXRIJWWBQTE-QNIGDANOSA-N |
Isomeric SMILES |
CCOC1(CC[C@H]2C(=C)[C@@H]1CCC2(C)C)C |
Canonical SMILES |
CCOC1(CCC2C(=C)C1CCC2(C)C)C |
Origin of Product |
United States |
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